molecular formula C12H13N3O3 B14225294 2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-2-pyridinyl- CAS No. 826991-31-5

2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-2-pyridinyl-

Cat. No.: B14225294
CAS No.: 826991-31-5
M. Wt: 247.25 g/mol
InChI Key: YTBQLOZCQXENDW-UHFFFAOYSA-N
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Description

2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-2-pyridinyl- is a complex organic compound with the molecular formula C10H12N2O3. This compound is characterized by the presence of a furan ring, a carboxamide group, and a pyridinyl group, making it a molecule of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-2-pyridinyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-2-pyridinyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while reduction can produce amines.

Scientific Research Applications

2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-2-pyridinyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-2-pyridinyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-2-pyridinyl- lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest.

Properties

CAS No.

826991-31-5

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

5-(2-hydroxyethylamino)-N-pyridin-2-ylfuran-2-carboxamide

InChI

InChI=1S/C12H13N3O3/c16-8-7-14-11-5-4-9(18-11)12(17)15-10-3-1-2-6-13-10/h1-6,14,16H,7-8H2,(H,13,15,17)

InChI Key

YTBQLOZCQXENDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C2=CC=C(O2)NCCO

Origin of Product

United States

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